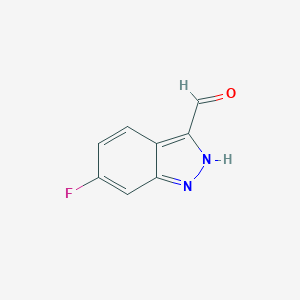

6-fluoro-1H-indazole-3-carbaldehyde

Übersicht

Beschreibung

6-Fluoro-1H-indazole-3-carbaldehyde is a fluorinated indazole derivative Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1H-indazole-3-carbaldehyde typically involves the fluorination of indazole derivatives. One common method is the electrophilic fluorination of 1H-indazole-3-carbaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed:

Oxidation: 6-Fluoro-1H-indazole-3-carboxylic acid.

Reduction: 6-Fluoro-1H-indazole-3-methanol.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that indazole derivatives, including 6-fluoro-1H-indazole-3-carbaldehyde, possess significant anticancer properties. These compounds may inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth and progression . The fluorine atom at the 6-position enhances the compound's reactivity and bioactivity, making it a candidate for further pharmacological studies.

Kinase Inhibition

Indazoles are increasingly recognized as promising candidates for the development of kinase inhibitors. The ability of this compound to serve as a bioisostere for indoles allows for the design of novel therapeutic agents targeting tyrosine and threonine kinases, which are crucial in many signaling pathways associated with cancer .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, primarily involving the nitrosation of indoles. This method permits the formation of functionalized indazoles under mild conditions, which is advantageous for preserving sensitive functional groups during synthesis . Key synthetic routes include:

- Nitrosation Method : Indoles are treated with a nitrosating agent (e.g., sodium nitrite) in an acidic environment to yield 1H-indazole-3-carboxaldehydes, which can be further transformed into this compound .

Biological Studies

Biological Activity

Studies have shown that indazole derivatives exhibit a range of biological activities beyond anticancer effects. These include antimicrobial and anti-inflammatory properties, making them suitable candidates for drug development in treating various diseases . The presence of the electron-withdrawing fluorine atom enhances these activities by modulating the electronic properties of the molecule.

Case Studies

Several case studies have documented the biological effects of this compound. For instance, investigations into its interactions with biological macromolecules have provided insights into its mechanism of action, highlighting its potential as a lead compound in drug discovery .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-1H-indazole-3-carbaldehyde | Bromine substitution at position 5 | Antimicrobial activity |

| 4-Methyl-1H-indazole | Methyl substitution at position 4 | Potential anticancer activity |

| 6-Fluoro-4-methyl-1H-indazole | Fluorine and methyl substitutions | Anticancer and kinase inhibition |

This table illustrates how variations in substitution patterns can influence biological activity and therapeutic potential.

Wirkmechanismus

The mechanism of action of 6-fluoro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole-3-carbaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.

6-Bromo-1H-indazole-3-carbaldehyde: Contains a bromine atom instead of fluorine, leading to variations in reactivity and biological activity.

6-Chloro-1H-indazole-3-carbaldehyde: Contains a chlorine atom, which also affects its chemical behavior and biological interactions.

Uniqueness: The presence of the fluorine atom in 6-fluoro-1H-indazole-3-carbaldehyde enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications in medicinal chemistry and drug development .

Biologische Aktivität

6-Fluoro-1H-indazole-3-carbaldehyde, a fluorinated derivative of indazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential in drug development, particularly as an enzyme inhibitor and in receptor binding studies. The introduction of fluorine often enhances the biological activity and metabolic stability of organic compounds, making this compound a valuable subject of research.

This compound (CAS Number: 518987-33-2) is characterized by its fluorine atom, which significantly influences its chemical behavior. The presence of the aldehyde functional group allows for further chemical modifications, facilitating the synthesis of various derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C8H6FN2O |

| Molecular Weight | 166.14 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors through hydrogen bonding and van der Waals interactions, potentially leading to enzyme inhibition or modulation of receptor functions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains. For instance, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

- Antifungal Activity : Preliminary data suggest that derivatives of this compound possess antifungal properties, particularly against Candida species.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms | Observed Effects |

|---|---|---|

| Antimicrobial | MRSA, Staphylococcus epidermidis | Inhibition of growth (MIC values in μM) |

| Antifungal | Candida albicans | Inhibition of growth (MIC values in μM) |

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of indazole derivatives, including this compound. For example:

- Study on Enzyme Inhibition :

- Behavioral Studies :

- Antibiofilm Activity :

Comparison with Related Compounds

The biological activity of this compound can be compared with other halogenated indazoles:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1H-Indazole-3-carbaldehyde | Moderate antimicrobial activity | Lacks fluorine |

| 6-Bromo-1H-indazole-3-carbaldehyde | Lower enzyme inhibition | Bromine substitution affects reactivity |

| 6-Chloro-1H-indazole-3-carbaldehyde | Antifungal properties | Chlorine alters lipophilicity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-1H-indazole-3-carbaldehyde?

The compound is typically synthesized via formylation of the indazole core. A Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) is a standard method to introduce the aldehyde group at the 3-position. Fluorination at the 6-position can be achieved via electrophilic substitution using fluorine gas or fluorinating agents like Selectfluor® under controlled conditions. Purification often involves column chromatography or recrystallization to achieve ≥98% purity .

Q. How is the purity and identity of this compound validated experimentally?

Analytical techniques include:

- HPLC : To assess purity (>98% by area normalization).

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, fluorine coupling in aromatic regions).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (164.14 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Due to its aldehyde group and potential reactivity:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Follow hazard codes H318 (eye damage) and P305+P351+P338 (emergency eye washing) as per safety data .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective fluorination on the indazole ring?

Fluorination at the 6-position requires careful control of electronic and steric effects. Computational modeling (DFT) predicts favorable electrophilic attack at the 6-position due to electron-deficient regions. Experimentally, using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) in acetonitrile at 60°C yields >85% regioselectivity. Monitoring via TLC and adjusting stoichiometry minimizes byproducts .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., aldehyde proton variations) may arise from solvent effects or impurities. Solutions include:

- Repetition under standardized conditions (e.g., DMSO-d₆ as solvent).

- Spiking experiments with authentic samples.

- X-ray crystallography to unambiguously confirm structure (as in SHELX-refined models) .

Q. How does the aldehyde group influence the compound’s reactivity in cross-coupling reactions?

The aldehyde acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents) or a directing group for C–H functionalization. For example, palladium-catalyzed Suzuki-Miyaura coupling at the 3-position is feasible after protecting the aldehyde as an acetal. Kinetic studies show that unprotected aldehydes reduce coupling efficiency by 30–40% due to catalyst poisoning .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Key issues include:

- Byproduct Formation : Over-fluorination or oxidation of the aldehyde. Mitigated by stepwise reactions and inline FTIR monitoring.

- Purification : Scalable techniques like continuous flow chromatography or fractional crystallization improve throughput.

- Cost : Transitioning from batch to flow reactors reduces solvent use and improves reproducibility .

Q. How can computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) identifies potential binding to kinase targets (e.g., JAK2 or CDK inhibitors). QSAR models optimize substituents for enhanced bioavailability. In vitro validation via enzyme assays (e.g., IC₅₀ measurements) aligns with computational predictions, as seen in related indazole-based drug candidates .

Q. Methodological Notes

Eigenschaften

IUPAC Name |

6-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNVJZCWCJWPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622088 | |

| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518987-33-2 | |

| Record name | 6-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.